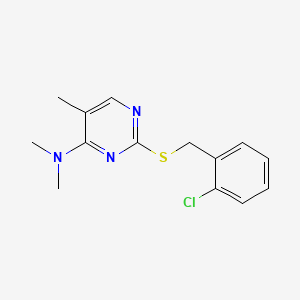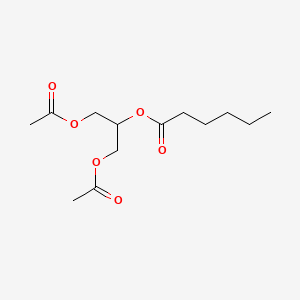![molecular formula C16H27NOSi2 B15350094 Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane CAS No. 55334-85-5](/img/structure/B15350094.png)
Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane is a chemical compound with the molecular formula C16H27NOSi2. It contains a silicon atom bonded to an ethoxy group and a trimethylsilylindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane can be synthesized through a multi-step process involving the reaction of trimethylsilylindole with ethoxytrimethylsilane under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves scaling up the laboratory procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and organometallic reagents are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted indole derivatives.
Scientific Research Applications
Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for indole derivatives.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trimethylsilylindole
Ethoxytrimethylsilane
Other silylindole derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
55334-85-5 |
|---|---|
Molecular Formula |
C16H27NOSi2 |
Molecular Weight |
305.56 g/mol |
IUPAC Name |
trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane |
InChI |
InChI=1S/C16H27NOSi2/c1-19(2,3)17-13-14(11-12-18-20(4,5)6)15-9-7-8-10-16(15)17/h7-10,13H,11-12H2,1-6H3 |
InChI Key |
YJKOXZONNHLLNX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=C(C2=CC=CC=C21)CCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


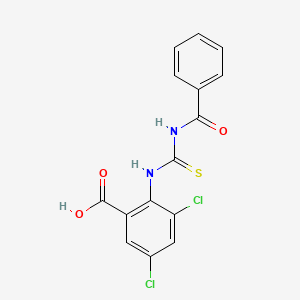
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxoheptyl)oxy]-,(3beta)-(9CI)](/img/structure/B15350023.png)
![Acetamide,N-(2-oxo[1,1-bicyclobutyl]-1-YL)-](/img/structure/B15350036.png)
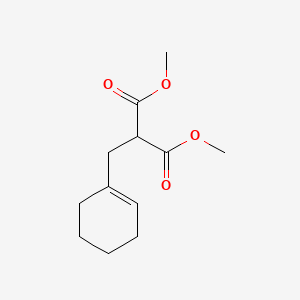
![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)


![(S)-3-[(1E,7Z)-Hexadecan-7-enylidene]-4,5-dihydro-4-hydroxy-5-methylenefuran-2(3H)-one](/img/structure/B15350073.png)
![[(2R,3S,4S,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15350078.png)
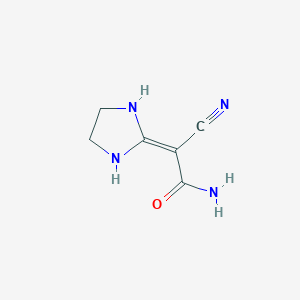
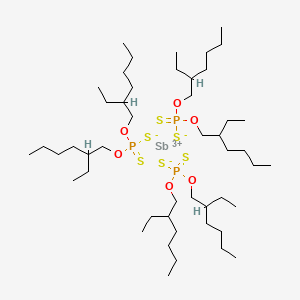
![methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate](/img/structure/B15350089.png)
